molecular formula C18H25N5O2S B2380954 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 887838-93-9

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2380954
CAS RN: 887838-93-9
M. Wt: 375.49
InChI Key: PIFLWFDDZDBROY-UHFFFAOYSA-N
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Description

This compound is often used as a pesticide, a precursor to glyphosate (a broad-spectrum herbicide), and an organic synthesis reagent . It has a molecular formula of C10H17N5OS and a molecular weight of 255.34 .


Synthesis Analysis

A common method of synthesizing (5-amino-1H-1,2,4-triazol-3-yl) acetic acid, a related compound, involves reacting 1-(4-amino-1H-1,2,4-triaryl) ketone with sodium cyanide, then heating to produce the related triazole derivatives, and finally undergoing acid hydrolysis to obtain the final product .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring in its structure . This heterocyclic core is characterized by multidirectional biological activity .


Chemical Reactions Analysis

The compound is part of the 1,2,4-triazole class of compounds, which have been proven to exhibit significant antibacterial activity . In vitro evaluation of antibacterial activity was carried out for N-benzothiazole derivatives of 2-[4-(naphthalen-1-yl)-5-(quinolin-6-yl)-4H-1,2,4-triazol-3-ylthio]acetamide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.34 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Antiviral and Virucidal Activity

Compounds related to the mentioned chemical structure have been synthesized and assessed for their antiviral and virucidal activities against human viruses like adenovirus and ECHO-9 virus. Some derivatives showed potential in reducing viral replication, indicating the compound's relevance in developing new antiviral drugs (Wujec et al., 2011).

Antimicrobial and Antibacterial Applications

A variety of compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial properties. These studies encompass the development of new compounds with potential antibacterial and antifungal activities, contributing to the search for novel antibiotics and antimicrobial agents. For instance, derivatives have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida albicans, showcasing their potential as broad-spectrum antimicrobial agents (Baviskar et al., 2013).

Anticancer Activity

Research into the anticancer properties of structurally similar compounds has shown promising results. For example, complexes derived from tetrazole-triazole compounds with metals like gold (III) and nickel (II) exhibited cytotoxic effects on cancer cell lines, such as the MCF-7 breast cancer line. The gold(III) complex, in particular, demonstrated higher cytotoxicity, highlighting the potential application of these compounds in cancer therapy (Ghani & Alabdali, 2022).

Enzyme Inhibition for Drug Development

Compounds with the mentioned chemical scaffold have been explored for their enzyme inhibitory activities, which is crucial for developing drugs targeting specific enzymes. Studies on synthesized derivatives reveal their potential to inhibit enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzyme inhibitors play a significant role in treating conditions such as glaucoma, Alzheimer's disease, and myasthenia gravis, indicating the compound's utility in medicinal chemistry (Virk et al., 2018).

Synthesis and Structural Studies

Further research includes the synthesis and crystal structure analysis of compounds containing similar functional groups, aiding in the understanding of their chemical behavior and interaction mechanisms. These studies contribute to the broader field of chemical synthesis and material science, offering insights into the design and development of new materials with specific properties (Cai et al., 2009).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to exhibit significant antibacterial activity .

Future Directions

The 1,2,4-triazole class of compounds, to which this compound belongs, has been the subject of a large volume of research due to their significant antibacterial activity . This research is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-12-8-9-15(25-2)14(10-12)20-16(24)11-26-18-22-21-17(23(18)19)13-6-4-3-5-7-13/h8-10,13H,3-7,11,19H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLWFDDZDBROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

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